

# An In-depth Technical Guide to Lancilactone C: Structure, Properties, and Bioactivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lancilactone C, a novel triterpenoid with significant biological activity. This document details its chemical structure, physicochemical properties, and known biological effects, with a focus on its potential as an anti-HIV agent. Experimental protocols for key studies are provided to facilitate further research and development.

## **Chemical Structure and Properties**

Lancilactone C is a triterpene lactone originally isolated from the stems and roots of Kadsura lancilimba. Its molecular formula is C<sub>30</sub>H<sub>40</sub>O<sub>4</sub>.[1] Initially reported in 1999, the structure of Lancilactone C was revised in 2023 based on total synthesis and detailed spectroscopic analysis.[2][3][4]

The revised structure of Lancilactone C features a unique tricyclic skeleton composed of a trans-dimethylbicyclo[4.3.0]nonane and a 7-isopropylenecyclohepta-1,3,5-triene.[2][3] This distinct arrangement, particularly the fully sp² hybridized seven-membered ring, is uncommon among natural triterpenoids.[2][3][4]

Table 1: Physicochemical Properties of Lancilactone C



| Property          | Value              | Source     |
|-------------------|--------------------|------------|
| Molecular Formula | С30Н40О4           | [1]        |
| Molecular Weight  | 464.64 g/mol       | Calculated |
| Appearance        | Colorless granules | [1]        |
| CAS Number        | 219736-53-3        | PubChem    |

Table 2: Spectroscopic Data for the Revised Structure of Lancilactone C

Note: The following is a representative summary based on the revised structure. For complete, detailed NMR assignments, refer to the supporting information of Kuroiwa et al., 2023.[2][4]

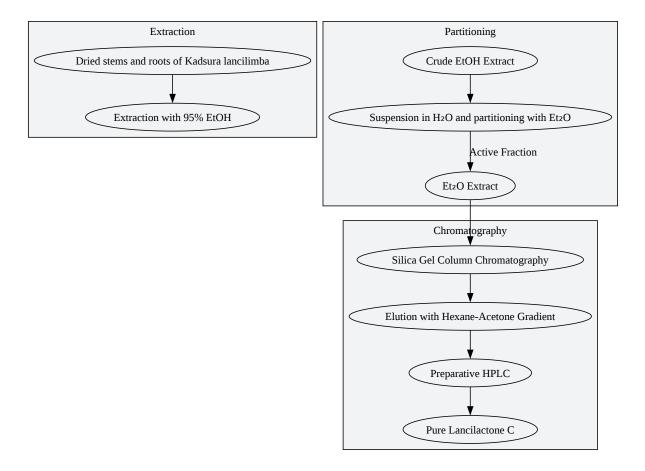
| ¹H NMR (CDCl₃) δ (ppm)  | <sup>13</sup> C NMR (CDCl <sub>3</sub> ) δ (ppm)   |
|---|--|
| Signals corresponding to olefinic, allylic, and methyl protons of the tricyclic core. | Resonances for quaternary, methine, methylene, and methyl carbons, including characteristic peaks for the lactone carbonyl and the sp <sup>2</sup> carbons of the seven-membered ring. |

## Isolation and Synthesis Isolation from Natural Source

Experimental Protocol: Isolation of Lancilactone C

The following protocol is a summary of the method described by Chen et al. (1999).[1][5]





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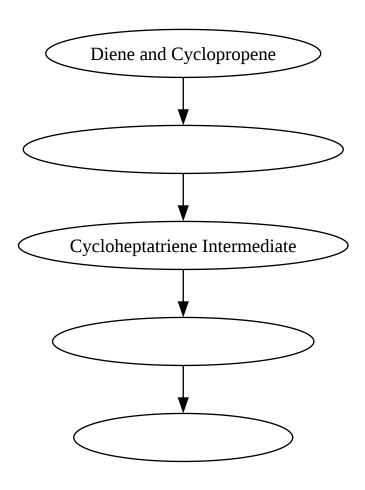
Figure 1: Workflow for the isolation of Lancilactone C.



- Extraction: The dried and powdered stems and roots of Kadsura lancilimba are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with diethyl ether (Et<sub>2</sub>O). The Et<sub>2</sub>O-soluble fraction, which shows anti-HIV activity, is retained.
- Chromatographic Separation: The active Et<sub>2</sub>O fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and acetone.
- Purification: Fractions containing Lancilactone C are further purified by preparative highperformance liquid chromatography (HPLC) to yield the pure compound.

#### **Total Synthesis**

A total synthesis of (+)-Lancilactone C has been achieved, which also led to the revision of its structure.[2][3] The synthesis features a domino [4+3] cycloaddition reaction to construct the characteristic cycloheptatriene core.[2][3]





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Figure 2: Key steps in the total synthesis of Lancilactone C.

## **Biological Activity: Anti-HIV Properties**

Lancilactone C has been identified as a potent inhibitor of HIV-1 replication.[1][5][6]

Table 3: Anti-HIV Activity of Lancilactone C

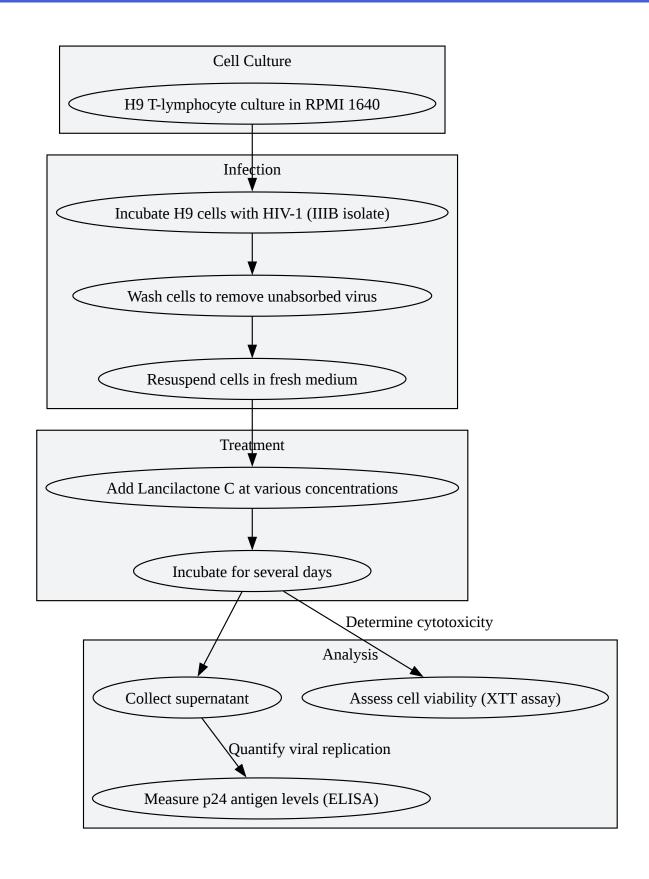
| Parameter  | Value     | Cell Line      | Virus Strain            | Source |
|--|-----------|----------------|-------------------------|--------|
| EC <sub>50</sub> (50%<br>Effective<br>Concentration) | 1.4 μg/mL | H9 Lymphocytes | HIV-1 (IIIB<br>isolate) | [1][5] |
| Therapeutic<br>Index (TI)                            | > 71.4    | H9 Lymphocytes | HIV-1 (IIIB<br>isolate) | [1][5] |

The anti-HIV activity of Lancilactone C is noteworthy, especially given its lack of cytotoxicity at concentrations up to 100  $\mu$ g/mL.[2] The structural difference between the active Lancilactone C and its inactive analogues suggests that the opened A-ring lactone may be crucial for its biological activity.[1][5]

## **Experimental Protocol: In Vitro Anti-HIV Assay**

The following protocol is based on the methodology used to evaluate the anti-HIV activity of Lancilactone C.[5][7]





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#### Figure 3: Experimental workflow for the anti-HIV-1 p24 antigen assay.

- Cell Culture: The H9 T-cell line is maintained in a complete medium (RPMI 1640 with 10% fetal calf serum) at 37°C in a 5% CO<sub>2</sub> atmosphere.
- HIV-1 Infection: H9 cells in the log phase of growth are incubated with the HIV-1 (IIIB isolate) for 1 hour. The cells are then washed to remove any unabsorbed virus particles and resuspended in fresh medium.
- Compound Treatment: The infected cells are cultured in the presence of varying concentrations of Lancilactone C.
- Quantification of Viral Replication: After a set incubation period, the supernatant from the cell
  cultures is collected, and the level of HIV-1 p24 antigen is quantified using an enzyme-linked
  immunosorbent assay (ELISA). A reduction in p24 antigen levels indicates inhibition of viral
  replication.
- Cytotoxicity Assay: The viability of the H9 cells in the presence of Lancilactone C is assessed using a tetrazolium-based (XTT) assay to determine the compound's cytotoxicity.

#### **Signaling Pathways and Mechanism of Action**

The precise molecular mechanism and signaling pathways through which Lancilactone C exerts its anti-HIV effects have not yet been fully elucidated. Further research is required to identify its specific viral or cellular targets. Given its unique structure, it may represent a novel class of anti-HIV agents with a distinct mechanism of action.

#### **Future Directions**

The potent anti-HIV activity and low cytotoxicity of Lancilactone C make it a promising lead compound for the development of new antiretroviral drugs. Future research should focus on:

- Mechanism of Action Studies: Elucidating the specific molecular target(s) of Lancilactone C in the HIV replication cycle.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of Lancilactone C to optimize its potency and pharmacokinetic properties.



In Vivo Efficacy: Assessing the antiviral activity of Lancilactone C in animal models of HIV infection.

The successful total synthesis of Lancilactone C opens the door for the generation of derivatives and further exploration of its therapeutic potential.

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